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Compound of Interest

Compound Name: 3-Fluorocinnamic acid

Cat. No.: B1676561 Get Quote

This guide provides an in-depth analysis of the key spectroscopic data for trans-3-
fluorocinnamic acid (CAS No: 20595-30-6), a valuable building block in pharmaceutical and

materials science research.[1] Understanding its spectroscopic signature is paramount for

reaction monitoring, quality control, and structural verification. This document moves beyond a

simple data repository to explain the causal relationships between the molecular structure and

its spectral output, offering field-proven insights for researchers.

Molecular Structure and Spectroscopic Overview
trans-3-Fluorocinnamic acid is an organic compound featuring a carboxylic acid group, a

trans-configured carbon-carbon double bond, and a fluorine atom at the meta-position of the

phenyl ring. Each of these functional groups imparts a distinct and identifiable signature across

various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) provides detailed

information about the carbon-hydrogen framework and the electronic environment of the

fluorine atom.

Infrared (IR) Spectroscopy identifies the key functional groups through their characteristic

vibrational frequencies.

Mass Spectrometry (MS) determines the molecular weight and provides structural

information through analysis of fragmentation patterns.
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The molecular structure and numbering scheme used for NMR assignments are depicted

below.

Caption: Molecular structure of trans-3-fluorocinnamic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the complete structural elucidation of organic molecules in

solution. For 3-fluorocinnamic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR provides an

unambiguous fingerprint.

¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of distinct proton environments and their

connectivity through spin-spin coupling. The spectrum is characterized by signals in the

aromatic, vinylic, and a highly deshielded carboxylic acid region.

Table 1: ¹H NMR Data for trans-3-Fluorocinnamic Acid

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~12.55 br s - 1H, -COOH

~7.63 d 16.0 1H, Hβ

~7.54 m - 1H, Ar-H

~7.47 m - 1H, Ar-H

~7.26 m - 2H, Ar-H

~6.64 d 16.0 1H, Hα

(Solvent: DMSO-d₆)

Interpretation:

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid appears as a broad

singlet at a very downfield chemical shift (~12.55 ppm). Its broadness is a result of hydrogen
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bonding and chemical exchange with residual water in the solvent.

Vinylic Protons (Hα and Hβ): The two protons on the double bond appear as distinct

doublets. Hβ, attached to the carbon adjacent to the aromatic ring, is deshielded and

appears at ~7.63 ppm. Hα, adjacent to the carbonyl group, appears further upfield at ~6.64

ppm. The large coupling constant of 16.0 Hz is definitive proof of a trans (E) configuration of

the double bond.[2]

Aromatic Protons (Ar-H): The four protons on the fluorinated phenyl ring appear as a series

of multiplets between 7.26 and 7.54 ppm. The meta-substitution pattern and the additional

coupling to the ¹⁹F nucleus lead to a complex splitting pattern that is often difficult to resolve

at lower field strengths.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum indicates the number of unique carbon environments. The presence of

the electronegative fluorine atom introduces characteristic carbon-fluorine couplings (JCF),

which are invaluable for assigning the aromatic carbons.

Table 2: Predicted ¹³C NMR Data for trans-3-Fluorocinnamic Acid | Chemical Shift (δ) ppm |

C-F Coupling (JCF) Hz | Assignment | | :--- | :--- | :--- | :--- | | ~167.5 | - | C=O | | ~162.8 | d, ¹JCF

≈ 245 | C3' | | ~142.5 | d, ⁴JCF ≈ 3 | Cβ | | ~136.9 | d, ³JCF ≈ 8 | C1' | | ~131.2 | d, ³JCF ≈ 8 | C5'

| | ~125.1 | s | C6' | | ~120.9 | d, ⁴JCF ≈ 3 | Cα | | ~117.0 | d, ²JCF ≈ 21 | C4' | | ~114.8 | d, ²JCF

≈ 22 | C2' | (Predicted based on data for trans-cinnamic acid and known substituent effects.[2]

[3] Solvent: DMSO-d₆)

Interpretation:

Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded,

appearing around 167.5 ppm.[2]

Vinylic Carbons (Cα and Cβ): Cβ is further downfield (~142.5 ppm) than Cα (~120.9 ppm)

due to its direct attachment to the electron-withdrawing aromatic ring.

Aromatic Carbons: The carbon directly bonded to fluorine (C3') exhibits a very large one-

bond coupling constant (¹JCF) of approximately 245 Hz and is highly deshielded. The other
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aromatic carbons show smaller two-, three-, or four-bond couplings, which aids in their

definitive assignment.

¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique used to confirm the presence and electronic

environment of fluorine in a molecule.[4]

Table 3: Predicted ¹⁹F NMR Data for trans-3-Fluorocinnamic Acid

Chemical Shift (δ) ppm Multiplicity Assignment

-110 to -115 m Ar-F

(Referenced to CFCl₃. The exact shift is solvent-dependent)

Interpretation: The chemical shift for a fluorine atom on an aromatic ring typically falls within the

range of -100 to -120 ppm.[5][6] The signal for the single fluorine in 3-fluorocinnamic acid is

expected to be a multiplet due to coupling with the ortho and para protons on the aromatic ring.

This single peak provides unequivocal evidence of the fluorination of the compound.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the principal functional groups

within a molecule. The spectrum is dominated by absorptions from the carboxylic acid and the

conjugated alkene system.

Table 4: Characteristic IR Absorption Bands for trans-3-Fluorocinnamic Acid
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad, Strong
O-H stretch (Carboxylic
acid, H-bonded)

~1685 Strong
C=O stretch (Conjugated

Carboxylic Acid)

~1630 Medium C=C stretch (Alkene)

~1580, ~1490 Medium-Weak C=C stretch (Aromatic Ring)

~1250 Strong
C-O stretch (Carboxylic Acid) &

C-F stretch

~980 Strong
=C-H bend (trans-alkene, out-

of-plane)

(Predicted based on data for trans-cinnamic acid and general IR tables.[7][8][9])

Interpretation: The most telling feature is the extremely broad O-H stretching band from 3300-

2500 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer.[2] The strong

C=O stretching absorption appears at a lower wavenumber (~1685 cm⁻¹) than a non-

conjugated acid due to its conjugation with the C=C double bond. The sharp, strong band at

~980 cm⁻¹ is a key diagnostic peak for the trans configuration of the double bond. The C-F

stretch is expected in the fingerprint region, often overlapping with the C-O stretch.[8]

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial structural information from the

fragmentation pattern of the molecule upon ionization. Electron Ionization (EI) is a common

technique for this class of compounds.

Table 5: Key Fragment Ions in the EI Mass Spectrum of trans-3-Fluorocinnamic Acid
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m/z Proposed Fragment Formula

166 Molecular Ion [M]⁺˙ [C₉H₇FO₂]⁺˙

149 [M - OH]⁺ [C₉H₆FO]⁺

121 [M - COOH]⁺ [C₈H₆F]⁺

| 95 | [Fluorophenyl]⁺ | [C₆H₄F]⁺ |

Interpretation of Fragmentation: The fragmentation of trans-3-fluorocinnamic acid is initiated

by the ionization of the molecule to form the molecular ion at m/z 166. This is consistent with its

molecular weight.[1] The subsequent fragmentation pathway provides a logical roadmap of the

molecule's constitution.

[M]⁺˙
m/z = 166

[M - OH]⁺
m/z = 149- •OH

[M - COOH]⁺
m/z = 121

- •COOH

[C₆H₄F]⁺
m/z = 95

- C₂H₂

Click to download full resolution via product page

Caption: Plausible EI fragmentation pathway for trans-3-fluorocinnamic acid.

The primary fragmentation events, based on the established behavior of cinnamic acids,[10]

involve the loss of radicals from the carboxylic acid group.

Loss of a hydroxyl radical (•OH) leads to the formation of an acylium ion at m/z 149.

Loss of the entire carboxyl radical (•COOH) results in the fluorostyrene radical cation at m/z

121.

This ion can further fragment by losing acetylene (C₂H₂) to yield the fluorophenyl cation at

m/z 95, a common fragment for fluorinated benzene derivatives.

Experimental Protocols
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To ensure data reproducibility and integrity, the following standardized protocols are

recommended.

Protocol 1: NMR Data Acquisition
Sample Preparation: Accurately weigh ~10-15 mg of trans-3-fluorocinnamic acid and

dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry

5 mm NMR tube. Ensure complete dissolution.

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the

instrument for optimal field homogeneity.

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A

spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2

seconds are typical starting parameters.

¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., zgpg30). A spectral width

of ~220 ppm and a longer relaxation delay (5 seconds) are recommended to ensure

quantitative accuracy for all carbon signals.

¹⁹F NMR Acquisition: Use a proton-decoupled single-pulse experiment. A wide spectral width

(~250 ppm) is recommended initially, centered around -120 ppm.

Data Processing: Apply an exponential window function, Fourier transform the FID, and

perform phase and baseline corrections. Reference the ¹H and ¹³C spectra to the residual

solvent signal. Reference the ¹⁹F spectrum to an external standard like CFCl₃.

Protocol 2: ATR-FTIR Data Acquisition
Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal (typically

diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

Sample Application: Place a small amount of the solid trans-3-fluorocinnamic acid powder

onto the ATR crystal.

Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the sample

spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
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Data Processing: The collected data is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry Data Acquisition
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

like methanol or acetonitrile.

Ionization: For Electron Ionization (EI), introduce the sample via a direct insertion probe. For

Electrospray Ionization (ESI), infuse the solution directly into the source.

Mass Analysis: Acquire the spectrum over a mass range of m/z 50-300.

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose

fragmentation pathways that are consistent with the observed masses and known chemical

principles.

Safety and Handling
trans-3-Fluorocinnamic acid is classified as acutely toxic if swallowed and causes skin and

serious eye irritation.

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-

resistant gloves. Use a dust mask or work in a well-ventilated fume hood to avoid inhaling

the powder.

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Storage: Store in a tightly closed container in a dry, well-ventilated place.[5]

Conclusion
The spectroscopic profile of trans-3-fluorocinnamic acid is well-defined and serves as a

reliable basis for its identification and characterization. The ¹H NMR spectrum confirms the

trans-alkene geometry with a characteristic J-coupling of ~16 Hz. ¹³C and ¹⁹F NMR spectra

provide definitive evidence of the fluorinated aromatic ring system through unique chemical

shifts and C-F coupling patterns. Key IR absorptions validate the presence of the carboxylic

acid and conjugated double bond, while mass spectrometry confirms the molecular weight and
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reveals a predictable fragmentation pattern. Together, these techniques provide a self-

validating system for ensuring the structural integrity of this important chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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